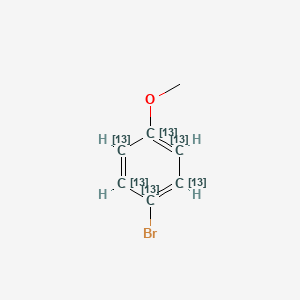

4-Bromoanisole-13C6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromoanisole-13C6 is a compound where the benzene ring of 4-bromoanisole is labeled with carbon-13 isotopes. This labeling is often used in scientific research to trace and study the behavior of the compound in various reactions and processes. The compound has the chemical formula C7H7BrO and a molecular weight of 188.96 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 4-bromoanisole typically involves the bromination of anisole. One method involves dissolving methoxybenzene and liquid bromine in 1-butyl-3-methylimidazole nitrate under an oxidizing gas atmosphere. The reaction is carried out at temperatures between 25-100°C for over an hour . This method is advantageous as it minimizes the production of waste and volatile organic solvents.

Industrial Production Methods

Industrial production methods for 4-bromoanisole are similar to laboratory methods but are scaled up to meet production demands. The use of efficient bromination reagents and optimized reaction conditions ensures high purity and yield of the product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromoanisole-13C6 undergoes various types of chemical reactions, including:

Substitution Reactions: It can form Grignard reagents which react with phosphorus trichloride to produce tris(4-methoxyphenyl)phosphine.

Coupling Reactions: It participates in Suzuki coupling reactions with phenylboronic acid, catalyzed by palladium pincer complexes.

Formation of Organometallic Derivatives: It forms organozinc derivatives, such as CH3OC6H4ZnBr.

Common Reagents and Conditions

Common reagents used in these reactions include bromine, phosphorus trichloride, phenylboronic acid, and palladium catalysts. Reaction conditions vary but often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include tris(4-methoxyphenyl)phosphine, aryl 1,3-diketones, and ethyl 4-methoxycinnamate .

Wissenschaftliche Forschungsanwendungen

4-Bromoanisole-13C6 is widely used in scientific research due to its labeled carbon atoms, which allow for detailed tracking and analysis in various studies. Applications include:

Chemistry: Used as an intermediate in synthetic chemistry for the preparation of complex molecules.

Biology: Employed in RNA extraction to eliminate DNA contamination.

Medicine: Incorporated into drug molecules as tracers for quantitation during drug development.

Industry: Utilized in the preparation of aryl 1,3-diketones and ethyl 4-methoxycinnamate.

Wirkmechanismus

The mechanism of action of 4-Bromoanisole-13C6 involves its incorporation into various molecular pathways due to its labeled carbon atoms. This labeling allows researchers to study the pharmacokinetic and metabolic profiles of drugs, providing insights into how the compound interacts with biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Bromoanisole: The non-labeled version of the compound, used in similar applications but without the tracing capabilities of the carbon-13 label.

3-Bromoanisole and 2-Bromoanisole: Isomers of 4-bromoanisole, differing in the position of the bromine atom on the benzene ring.

Uniqueness

4-Bromoanisole-13C6 is unique due to its carbon-13 labeling, which provides a powerful tool for tracing and studying the compound in various scientific applications. This makes it particularly valuable in research settings where detailed analysis of molecular behavior is required .

Eigenschaften

Molekularformel |

C7H7BrO |

|---|---|

Molekulargewicht |

192.99 g/mol |

IUPAC-Name |

1-bromo-4-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene |

InChI |

InChI=1S/C7H7BrO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3/i2+1,3+1,4+1,5+1,6+1,7+1 |

InChI-Schlüssel |

QJPJQTDYNZXKQF-WBJZHHNVSA-N |

Isomerische SMILES |

CO[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)Br |

Kanonische SMILES |

COC1=CC=C(C=C1)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-3-(2-cyanoethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid](/img/structure/B12415530.png)

![sodium;[(3R,5R,7S,10S,13R,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12415606.png)